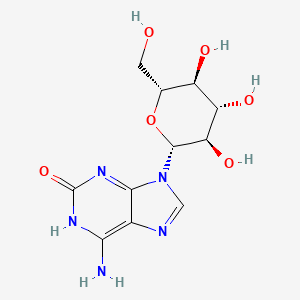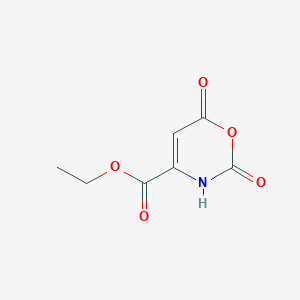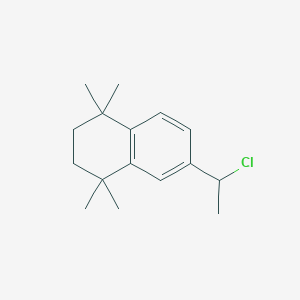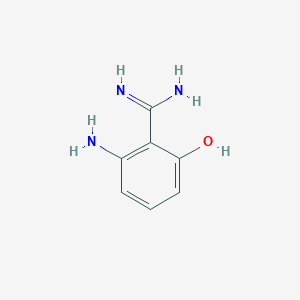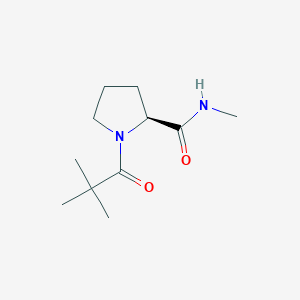
Pivaloyl-proline N-methylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pivaloyl-proline N-methylamide is a synthetic compound that has garnered interest in various fields of scientific research It is a derivative of proline, an amino acid, and features a pivaloyl group attached to the proline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pivaloyl-proline N-methylamide typically involves the reaction of proline derivatives with pivaloyl chloride and N-methylamine
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of automated peptide synthesizers and high-throughput techniques can facilitate the production of this compound on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
Pivaloyl-proline N-methylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Pivaloyl-proline N-methylamide has several scientific research applications, including:
Chemistry: It is used in the synthesis of peptides and peptidomimetics, serving as a building block for more complex molecules.
Biology: The compound is studied for its potential role in modulating biological processes, including enzyme inhibition and protein-protein interactions.
Medicine: Research explores its potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of pivaloyl-proline N-methylamide involves its interaction with specific molecular targets. The compound can form stable complexes with proteins and enzymes, modulating their activity. The presence of the pivaloyl group enhances its binding affinity and specificity, making it a valuable tool in biochemical studies .
Comparison with Similar Compounds
Similar Compounds
Pivaloyl-proline: Similar in structure but lacks the N-methylamide group.
Proline N-methylamide: Contains the N-methylamide group but lacks the pivaloyl group.
Pivaloyl-glycine N-methylamide: Similar structure but with glycine instead of proline.
Uniqueness
Pivaloyl-proline N-methylamide is unique due to the combination of the pivaloyl group and the N-methylamide group, which imparts distinct structural and functional properties. This combination enhances its stability and binding affinity, making it a valuable compound in various research applications .
Properties
CAS No. |
53933-35-0 |
|---|---|
Molecular Formula |
C11H20N2O2 |
Molecular Weight |
212.29 g/mol |
IUPAC Name |
(2S)-1-(2,2-dimethylpropanoyl)-N-methylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)10(15)13-7-5-6-8(13)9(14)12-4/h8H,5-7H2,1-4H3,(H,12,14)/t8-/m0/s1 |
InChI Key |
MAIBOCCIGOJKCG-QMMMGPOBSA-N |
Isomeric SMILES |
CC(C)(C)C(=O)N1CCC[C@H]1C(=O)NC |
Canonical SMILES |
CC(C)(C)C(=O)N1CCCC1C(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




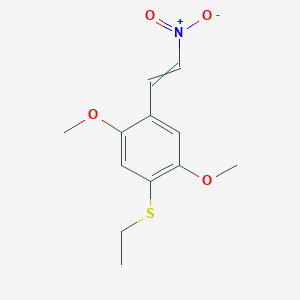
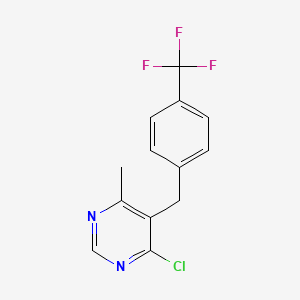
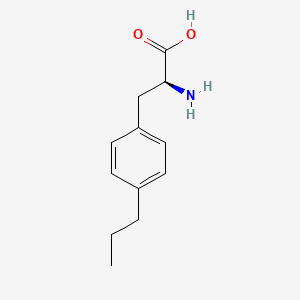
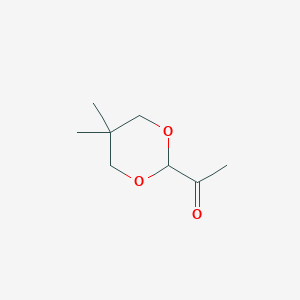
![6-Amino-2-[(2-chlorobenzyl)sulfanyl]pyrimidin-4-ol](/img/structure/B13944594.png)

![Benzyl 2-(2-chloroacetyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13944609.png)
![tert-butyl N-[[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methyl]carbamate](/img/structure/B13944614.png)
